molecular formula C17H20F2N2 B1392527 N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine CAS No. 1242902-13-1

N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine

Cat. No. B1392527
CAS RN: 1242902-13-1
M. Wt: 290.35 g/mol
InChI Key: YIZHYPMWWQDQDH-UHFFFAOYSA-N
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Description

N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine (FBPDA) is an organofluorine compound that has been studied for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is a colorless liquid with a low melting point and a low vapor pressure, making it a useful reagent in organic synthesis. FBPDA has also been studied for its potential as a catalyst in organic reactions, as well as its potential applications in the synthesis of various heterocyclic compounds.

Scientific Research Applications

Structural Characterization and Molecular Interactions

  • Crystallographic Characterization: N,N'-Bis(2-methoxybenzylidene) adducts of ethane-1,2-diamine, propane-1,3-diamine, and butane-1,4-diamine, including derivatives similar to N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, have been isolated and crystallographically characterized. These studies provide insights into the molecular structure and interactions of such compounds, contributing to an understanding of their potential applications (Reglinski, Taylor, & Kennedy, 2004).

DNA Binding and Biological Activities

  • Fluorogenic DNA Binding: Compounds like N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA) are fluorogenic derivatives that show increased emission fluorescence when bound to specific DNA sites, highlighting the potential of similar compounds, including this compound, in DNA-related applications (Vázquez et al., 2010).
  • Antimicrobial and DNA-Cleavage Activities: The synthesis of complexes with this compound and their subsequent reactions have been investigated, revealing insights into their spectral properties, DNA-cleavage activities, and antimicrobial activities (Okumuş et al., 2022).

Material Science and Polymer Chemistry

  • Polyimide Synthesis: Research into polyimides derived from diamines like 1,2-bis(4-aminophenoxy)propane, which shares structural similarities with this compound, provides insights into the potential use of these compounds in the development of new polymeric materials (Tjugito & Feld, 1989).

Catalysis and Chemical Reactions

  • Catalytic Studies: The application of Mn(III)-Schiff Base-Dicyanamide Complexes using derivatives of propane-1,3-diamine, such as this compound, in peroxidase studies and catalysis demonstrates the potential role of these compounds in facilitating chemical reactions (Bermejo et al., 2017).

properties

IUPAC Name

N,N'-bis[(4-fluorophenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2/c18-16-6-2-14(3-7-16)12-20-10-1-11-21-13-15-4-8-17(19)9-5-15/h2-9,20-21H,1,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZHYPMWWQDQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCNCC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine utilized in the synthesis of cyclotriphosphazenes, and what is the significance of this reaction?

A1: this compound (L2) acts as a precursor in synthesizing tetrachloro-bis-(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazenes. [] This reaction involves the condensation of L2 with hexachlorocyclotriphosphazatriene (N3P3Cl6), resulting in a spirocyclic phosphazene derivative. [] The significance of this synthesis lies in the creation of a platform for further modifications. The chlorine atoms in the resulting tetrachloro derivative can be substituted with various nucleophiles, leading to a diverse library of cyclotriphosphazenes with potentially tunable properties. [] This approach allows researchers to explore the structure-activity relationship of these compounds for applications like DNA-cleavage agents or antimicrobial agents. []

Q2: What analytical techniques were employed to characterize the synthesized cyclotriphosphazenes incorporating this compound?

A2: The research employed a combination of analytical techniques to confirm the structure and purity of the synthesized compounds. These included elemental analysis to verify the elemental composition, FTIR spectroscopy to identify functional groups, ESI-MS for molecular weight determination, and 1H, 13C, and 31P NMR spectroscopy to elucidate the structure and confirm the presence of the desired phosphazene ring. [] These comprehensive analyses provide strong evidence for the successful incorporation of this compound into the cyclotriphosphazene framework.

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